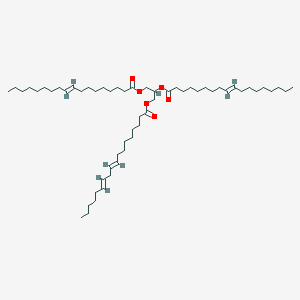
Fmoc-pro-pro-pro-pro-pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Fmoc-pro-pro-pro-pro-pro-OH” is a peptide consisting of five proline residues with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis and research due to its unique structural properties and stability. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Fmoc-pro-pro-pro-pro-pro-OH” involves the stepwise addition of proline residues to a growing peptide chain on a solid support. The process begins with the attachment of the first proline residue to the solid support, followed by the sequential addition of the remaining proline residues. Each addition involves the coupling of an Fmoc-protected proline to the growing chain, followed by the removal of the Fmoc group using a base such as piperidine. The final product is cleaved from the solid support and purified.
Industrial Production Methods
Industrial production of “this compound” follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and reproducibility. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
“Fmoc-pro-pro-pro-pro-pro-OH” primarily undergoes reactions typical of peptides, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds between proline residues using coupling reagents like HBTU or DIC.
Cleavage: Removal of the peptide from the solid support using acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).
Cleavage: Trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The major product formed from these reactions is the desired peptide “this compound” with high purity. Side products may include truncated peptides or peptides with incomplete deprotection.
Scientific Research Applications
“Fmoc-pro-pro-pro-pro-pro-OH” has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and as a building block for designing peptide-based inhibitors.
Medicine: Explored for its potential in developing peptide-based therapeutics and drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC.
Mechanism of Action
The mechanism of action of “Fmoc-pro-pro-pro-pro-pro-OH” involves its ability to form stable peptide bonds and adopt specific conformations due to the presence of multiple proline residues. Proline is known for inducing turns and kinks in peptide chains, which can influence the overall structure and function of the peptide. The Fmoc group protects the N-terminal amino group during synthesis and is removed under basic conditions to allow further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-pro-pro-OH: A shorter peptide with two proline residues.
Fmoc-pro-pro-pro-OH: A peptide with three proline residues.
Fmoc-pro-pro-pro-pro-OH: A peptide with four proline residues.
Uniqueness
“Fmoc-pro-pro-pro-pro-pro-OH” is unique due to its length and the presence of five consecutive proline residues, which can significantly impact its conformational properties and interactions. This compound serves as a valuable tool in studying the effects of proline-rich sequences in peptides and proteins.
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N5O8/c46-35(42-20-7-16-32(42)37(48)44-22-9-18-34(44)39(50)51)30-14-5-19-41(30)36(47)31-15-6-21-43(31)38(49)33-17-8-23-45(33)40(52)53-24-29-27-12-3-1-10-25(27)26-11-2-4-13-28(26)29/h1-4,10-13,29-34H,5-9,14-24H2,(H,50,51)/t30-,31-,32-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVUQLIZRCKFZ-LJADHVKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCCC8C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCC[C@H]8C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)



![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)




